2-(4-Amino-2,6-dibromophenoxy)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

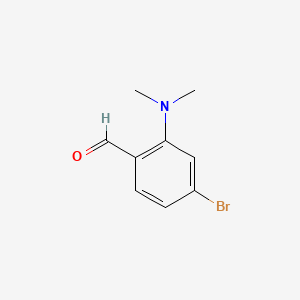

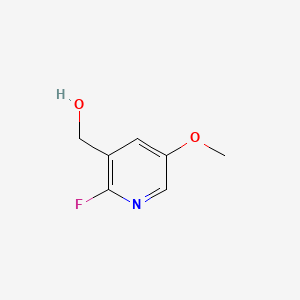

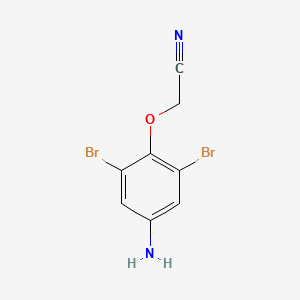

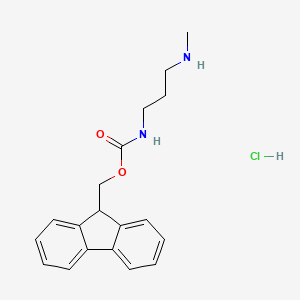

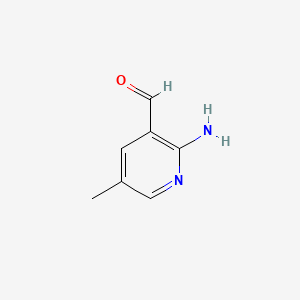

2-(4-Amino-2,6-dibromophenoxy)acetonitrile is a chemical compound with the molecular formula C8H6Br2N2O and a molecular weight of 305.95 . It is used as a building block in various chemical reactions .

Molecular Structure Analysis

The molecular structure of 2-(4-Amino-2,6-dibromophenoxy)acetonitrile consists of a phenyl ring substituted with two bromine atoms and an amino group. The phenyl ring is also attached to an acetonitrile group through an oxygen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Amino-2,6-dibromophenoxy)acetonitrile include a molecular weight of 305.95, a topological polar surface area of 59Ų, and a XLogP3 of 2.4 . The compound is also characterized by a rotatable bond count of 2, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 1 .科学的研究の応用

Environmental Toxicology and Degradation

Brominated compounds, similar to 2-(4-Amino-2,6-dibromophenoxy)acetonitrile, often feature in studies on environmental toxicology due to their persistence and potential bioaccumulative properties. For instance, research on 2,4,6-Tribromophenol has highlighted its widespread production and environmental presence, touching on aspects such as concentrations in various environments, toxicokinetics, and toxicodynamics. This compound serves as an intermediate in the synthesis of brominated flame retardants and has been identified in both abiotic and biotic matrices, underscoring the environmental relevance of brominated organic chemicals (Koch & Sures, 2018).

Advanced Oxidation Processes

The degradation and transformation of persistent organic pollutants, including brominated phenols, through advanced oxidation processes (AOPs) have been thoroughly investigated. These studies not only explore the degradation pathways and kinetics but also the formation of by-products and their subsequent impacts. For example, research on acetaminophen degradation using AOPs provides insights into the potential mechanisms and outcomes relevant to the broader category of brominated aromatics (Qutob et al., 2022).

Analytical Chemistry Applications

Brominated compounds are also significant in analytical chemistry, where they may be used as standards or reagents in the development of analytical methods. Studies on hydrophilic interaction chromatography (HILIC) and its application for the separation of polar, weakly acidic or basic samples, highlight the importance of understanding the physicochemical properties of such compounds for analytical purposes (Jandera, 2011).

Environmental Science and Remediation

The investigation into the environmental fate, sorption behavior, and remediation of brominated phenolic compounds provides crucial knowledge that can be applied to managing the environmental impact of such substances. For example, research on the sorption of phenoxy herbicides to soil and other matrices offers valuable insights into the environmental management of these compounds (Werner, Garratt, & Pigott, 2012).

特性

IUPAC Name |

2-(4-amino-2,6-dibromophenoxy)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2N2O/c9-6-3-5(12)4-7(10)8(6)13-2-1-11/h3-4H,2,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEBPFGSEUOCCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OCC#N)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(4-Aminophenoxy)phenyl]boronic acid](/img/structure/B581205.png)